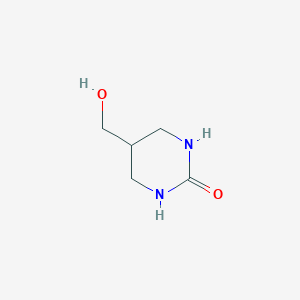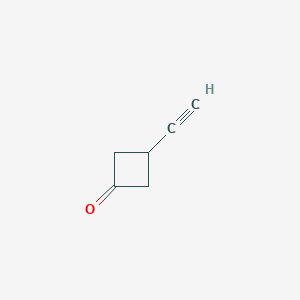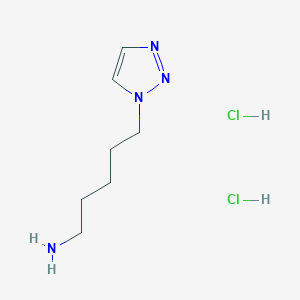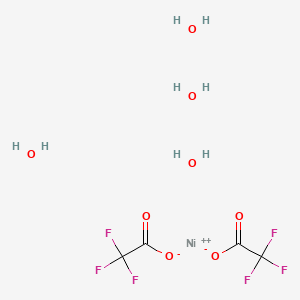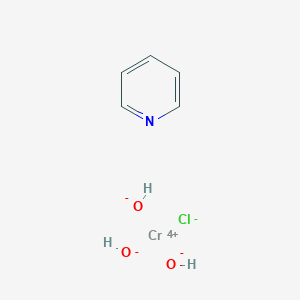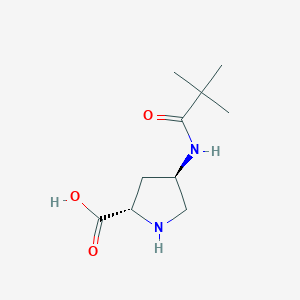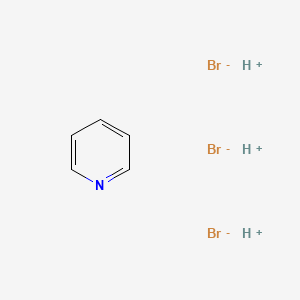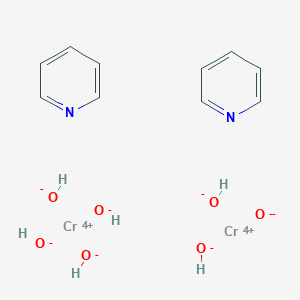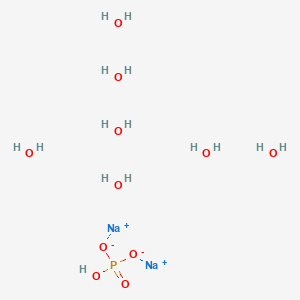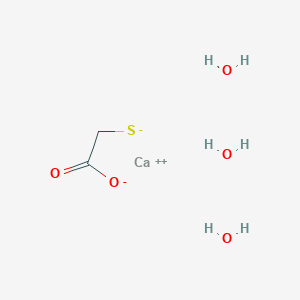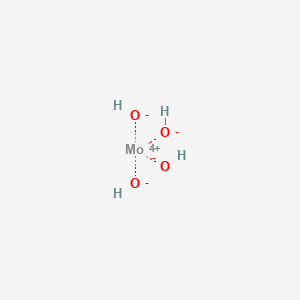
molybdenum(4+);tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
molybdenum(4+);tetrahydroxide is a chemical compound listed in the PubChem database It is known for its unique chemical properties and potential applications in various scientific fields
Preparation Methods
The synthesis of molybdenum(4+);tetrahydroxide involves several steps, including specific reaction conditions and industrial production methods. The preparation methods can vary, but they generally include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions, often involving the use of specific reagents and catalysts. The exact synthetic route may depend on the desired purity and yield of the final product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions can lead to higher yields and better purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
molybdenum(4+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions used.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of different reduced products.
Substitution: Substitution reactions can occur when this compound reacts with other compounds, leading to the replacement of specific functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
molybdenum(4+);tetrahydroxide has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating new chemical entities.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used in experiments to understand its impact on biological systems.
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the development of new drugs or treatments.
Industry: Industrial applications of this compound include its use in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of molybdenum(4+);tetrahydroxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
molybdenum(4+);tetrahydroxide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: This compound shares some structural similarities with this compound but differs in its chemical properties and applications.
CID 63014: Another similar compound, CID 63014, has different functional groups and reactivity compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
molybdenum(4+);tetrahydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4H2O/h;4*1H2/q+4;;;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXTWKJNMJAERW-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Mo+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[OH-].[OH-].[OH-].[OH-].[Mo+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MoO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1',3'-Dihydrospiro[azetidine-3,2'-indene]](/img/structure/B8021039.png)
